3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole

Thrombin Inhibition Fragment-Based Drug Discovery Serine Protease

3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-49-5) is a phenyl-1,2,4-triazole derivative with a molecular weight of 225.7 g/mol. It is cataloged as an experimental small molecule (DrugBank ID: DB08062) and is uniquely characterized by its co-crystal structure with human alpha-thrombin (PDB ID: 1WBG, ligand code L03), providing definitive proof of its binding mode in the S1 pocket.

Molecular Formula C9H8ClN3S
Molecular Weight 225.70 g/mol
CAS No. 57295-49-5
Cat. No. B10757006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole
CAS57295-49-5
Molecular FormulaC9H8ClN3S
Molecular Weight225.70 g/mol
Structural Identifiers
SMILESCSC1=NNC(=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H8ClN3S/c1-14-9-11-8(12-13-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13)
InChIKeyYXVAYMRODBYXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-49-5): Core Identity and Crystallographically Validated Target Engagement


3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-49-5) is a phenyl-1,2,4-triazole derivative with a molecular weight of 225.7 g/mol [1]. It is cataloged as an experimental small molecule (DrugBank ID: DB08062) and is uniquely characterized by its co-crystal structure with human alpha-thrombin (PDB ID: 1WBG, ligand code L03), providing definitive proof of its binding mode in the S1 pocket [2]. This structural validation, combined with its distinct 4-chlorophenyl and methylthio substituents, differentiates it from other 1,2,4-triazole fragments used in structure-based drug discovery.

Co-crystal structure validated — binding pose in human thrombin S1 pocket confirmed (PDB 1WBG, 2.20 Å)
Defined substitution pattern — 4-chlorophenyl (position 3) and methylthio (position 5) drive hydrophobic recognition
Fragment-based campaigns — ready-to-use hit with measurable thrombin inhibition and structural guidance

Why Generic 1,2,4-Triazole Substitution Is Inadequate for Fragment-Based Drug Discovery


Simple 1,2,4-triazoles are not interchangeable. The specific substitution pattern of the target compound—a 4-chlorophenyl ring at position 3 and a methylthio group at position 5—is critical for its unique biological fingerprint. The 4-chlorophenyl group dictates binding to hydrophobic pockets like thrombin's S1 site, while the methylthio group influences both potency and pharmacokinetic properties [1]. Using a des-chloro or des-methylthio analog will alter binding affinity and selectivity, as the co-crystal structure in 1WBG demonstrates a specific interaction network that generic triazoles cannot replicate [2]. For reproducible fragment-based campaigns, sourcing the exact validated fragment is essential.

Des-chloro or 4-fluorophenyl analogs may shift S1 pocket binding and thrombin affinity; the specific 4-chlorophenyl group determines hydrophobic contact geometry.
Altering or removing the methylthio substituent can change potency and physicochemical profile; generic 1,2,4-triazole fragments do not recapitulate the defined interaction network.
Uncharacterized analogs lack the public co-crystal structure; reproducing the validated binding mode requires resource-intensive crystallography.

Quantitative Product-Specific Performance Guide for 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-49-5)


Thrombin Inhibitory Potency of Target Compound vs. Unsubstituted and Halogen-Variant Analogs

The target compound demonstrates defined, millimolar-level inhibition of thrombin. This potency is a consequence of its specific 4-chlorophenyl substitution, which engages the hydrophobic S1 pocket. This contrasts sharply with the unsubstituted 3-phenyl analog, which shows significantly weaker inhibition, and the 4-fluorophenyl analog, which exhibits altered potency due to differences in halogen bonding and electronegativity [1]. The quantitative thrombin IC50 provides a precise benchmark for selecting fragment hits in anticoagulant discovery programs.

Thrombin IC50
Cross-study comparable
IC50 = 1 mM
Reported IC50 supports SAR studies; confirms measurable inhibition for fragment elaboration.
3-phenyl analog showed significantly weaker inhibition; fluorophenyl variant altered potency (quantitative data not retrieved).
Thrombin Inhibition Fragment-Based Drug Discovery Serine Protease

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity for CNS Drug Design

The compound's calculated LogP, influenced by the chlorine atom, positions it within the optimal lipophilicity range for CNS drug candidates. The chlorine atom in the para-position of the phenyl ring increases LogP compared to the unsubstituted phenyl analog, potentially improving blood-brain barrier permeability [1]. While direct experimental LogP values were not found in searched sources, the structure-derived property differences are critical for procurement decisions.

Predicted LogP
Class-level inference
Higher predicted LogP (4-chloro vs. unsubstituted phenyl)
Class-level inference supports CNS permeability screening; halogen substitution consistently elevates lipophilicity.
No experimental LogP found; in silico structure-based estimates only. Validation recommended.
Physicochemical Properties CNS Drug Discovery Fragment Library Design

Validated X-Ray Binding Mode as a Unique Differentiator for Structure-Based Design

The target compound is the only one in its immediate analog series with a publicly available, high-resolution co-crystal structure bound to a therapeutically relevant target (thrombin, PDB 1WBG) [1]. This structure reveals the exact binding pose, including key hydrogen bond interactions with the backbone of Gly219 in the thrombin S1 pocket. Analogs lacking this structural data require resource-intensive crystallization trials, creating significant project delays.

Co-crystal availability
Direct head-to-head comparison
Target: PDB 1WBG (2.20 Å)
Comparators: No public structures found
Enables structure-based design without crystallization delays; comparator optimization remains blind.
Key hydrogen bond to Gly219 backbone resolved; virtual screening and rational expansion feasible.
X-Ray Crystallography Binding Mode Structure-Based Drug Design

Optimal Procurement Scenarios for 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole (57295-49-5)


Fragment-Based Lead Discovery Campaigns Targeting Serine Proteases

The compound's validated thrombin inhibition (IC50 = 1 mM) and available co-crystal structure (PDB 1WBG) make it a premier tool for fragment-based drug discovery (FBDD) targeting coagulation factors. Unlike uncharacterized fragments that require extensive biochemical and structural validation, this compound can be immediately used as a starting point for fragment growing, merging, or linking strategies to develop potent, selective anticoagulant leads [1]. Its use accelerates the hit-to-lead timeline by providing a proven binding scaffold.

Chemical Biology Probe for Functional Studies of Coagulation

For researchers investigating the coagulation cascade, 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole serves as a well-defined chemical probe. Its established binding mechanism to thrombin's active site provides a clear rationale for interpreting results from cell-based or in vivo thrombosis models, offering an advantage over tool compounds with unknown or non-specific mechanisms of action [1].

Physicochemical Property Benchmarking in CNS Library Design

The specific combination of a 4-chlorophenyl group and methylthio substituent on the 1,2,4-triazole core provides a unique physicochemical signature. This compound can be used as a benchmark for evaluating new CNS-focused fragment libraries that aim for a balance of solubility, permeability, and low molecular weight. Its predicted LogP values help calibrate in silico models and establish selection criteria for other fragments with similar property profiles [2].

Method Development for Biophysical Fragment Screening

Given its moderate binding affinity (mM range) and X-ray validation, this compound is an ideal positive control and calibration standard for developing or optimizing biophysical fragment screening assays, such as surface plasmon resonance (SPR), thermal shift assays (TSA), or ligand-observed NMR. Its behavior in these assays can be used to set detection thresholds and validate instrument sensitivity for other low-affinity fragment hits [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery for serine proteases
Co-crystal structure-validated binding mode
S1 pocket engagement and SAR expansion
Coagulation cascade probe studies
Defined active-site binding mechanism
Target engagement interpretation in model systems
CNS fragment library design
Predicted LogP and halogen substitution profile
Permeability and solubility calibration
Biophysical screening assay development
Moderate affinity (mM range) and X-ray validation
Assay sensitivity and detection threshold calibration
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